molecular formula C18H15N3O5 B2657366 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 865286-78-8

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

货号: B2657366
CAS 编号: 865286-78-8
分子量: 353.334
InChI 键: HFDLTEURWBXAOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 4-methoxyphenyl group and a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. Its molecular formula is C₁₈H₁₅N₃O₅, with a molecular weight of 353.33 g/mol . The compound is structurally characterized by:

  • A 1,3,4-oxadiazole ring (a five-membered heterocycle with two nitrogen atoms), known for its metabolic stability and role in medicinal chemistry.
  • A 4-methoxyphenyl substituent, which enhances lipophilicity and may influence receptor binding.

This compound is part of a broader class of 1,3,4-oxadiazole derivatives investigated for diverse biological activities, including antimicrobial and enzyme inhibitory properties.

属性

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-23-12-8-6-11(7-9-12)17-20-21-18(26-17)19-16(22)15-10-24-13-4-2-3-5-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDLTEURWBXAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Anticancer Activity

The compound has shown promising results in anticancer research. Studies have indicated that derivatives of oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Mechanism of Action : The oxadiazole moiety is known to induce apoptosis in cancer cells by damaging DNA. In vitro studies have demonstrated that compounds similar to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can effectively inhibit the growth of glioblastoma cells .
  • Case Study : In a recent study involving newly synthesized oxadiazole derivatives, compounds were tested against the LN229 glioblastoma cell line. The results indicated significant cell death and apoptosis as evidenced by colony formation and TUNEL assays .

Anti-Diabetic Properties

Research has also focused on the anti-diabetic potential of this compound:

  • In Vivo Studies : In studies using genetically modified Drosophila models for diabetes, certain oxadiazole derivatives demonstrated a marked reduction in glucose levels. This suggests that compounds like N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide could be effective in managing diabetes .

α-Glucosidase Inhibition

The compound has been evaluated for its ability to inhibit α-glucosidase:

  • Mechanism : α-glucosidase is an enzyme that plays a critical role in carbohydrate digestion. Inhibition of this enzyme can lead to lower postprandial glucose levels.
  • Research Findings : Compounds derived from similar structures have shown effective inhibition of α-glucosidase activity in vitro. This positions N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a potential candidate for diabetes management .

Acetylcholinesterase Inhibition

Additionally, the compound has been studied for its acetylcholinesterase inhibitory activity:

  • Relevance : Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's.
  • Findings : Research indicates that derivatives containing benzodioxane structures can serve as effective acetylcholinesterase inhibitors . This suggests that N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide may also contribute to cognitive health.

Summary of Applications

Application AreaMechanism/EffectReferences
AnticancerInduces apoptosis in cancer cells
Anti-DiabeticReduces glucose levels in diabetic models
Enzyme InhibitionInhibits α-glucosidase and acetylcholinesterase

作用机制

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity Reference
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide C₁₈H₁₅N₃O₅ 353.33 4-Methoxyphenyl, benzodioxine-carboxamide Not explicitly reported; inferred potential from structural analogs
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide C₁₉H₁₇N₃O₆ 383.36 3,5-Dimethoxyphenyl (increased electron density), benzodioxine-6-carboxamide Enhanced solubility due to additional methoxy groups; activity under investigation
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxybenzamide C₂₄H₂₁N₃O₆ 455.44 Benzodioxin-6-yl substituent, 2,6-dimethoxybenzamide Improved π-π stacking potential; unconfirmed biological data
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide C₂₅H₂₄N₄O₅S 492.55 Sulfamoyl benzamide, 4-methoxyphenylmethyl Antifungal activity against C. albicans via thioredoxin reductase inhibition
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide C₂₀H₁₈N₄O₄S₃ 474.57 Thiadiazole core, dual sulfanyl groups, 4-methoxybenzyl Higher electrophilicity; potential protease inhibition (speculative)

Key Observations :

Substituent Effects: The 4-methoxyphenyl group (present in the target compound and LMM5) is associated with moderate lipophilicity, facilitating membrane penetration. In contrast, 3,5-dimethoxyphenyl (G786-0372) increases polarity and solubility due to additional oxygen atoms .

Biological Activity: LMM5 demonstrates antifungal activity against Candida albicans (MIC₅₀: 8 µg/mL), attributed to thioredoxin reductase inhibition . Thiadiazole derivatives () may exhibit distinct activity profiles due to sulfur’s role in redox reactions, though empirical data is pending .

Synthetic Accessibility :

  • The target compound and analogs are synthesized via cyclocondensation of hydrazides with carboxylic acids or esters, often using reagents like POCl₃ or Cs₂CO₃ (e.g., ) .
  • Modifications at the oxadiazole 5-position (e.g., methoxyphenyl vs. benzodioxinyl) are achieved through Suzuki-Miyaura coupling or nucleophilic substitution .

生物活性

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C26H24N4O5
  • IUPAC Name : N-{[(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)carbamoyl]methyl}-2-phenylacetamide
  • Molecular Weight : 468.49 g/mol

The mechanism by which N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation and survival. Studies have indicated that compounds with oxadiazole moieties typically exhibit anticancer properties by inducing apoptosis and inhibiting tubulin polymerization.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87
PC-30.67
HCT1160.80
ACHN0.87

These results indicate that the compound shows potent activity against a range of cancer types, suggesting that it could be a valuable candidate for further development in cancer therapeutics.

Case Studies

  • Study on Antitumor Activity : A study conducted by Arafa et al. synthesized various derivatives of oxadiazole and evaluated their anticancer activity using MTT assays. The lead compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics such as doxorubicin .
  • Mechanism-Based Approaches : Research published in MDPI explored the molecular docking studies of oxadiazole derivatives against various cancer targets. The findings suggested that these compounds bind effectively to the active sites of target proteins involved in cancer progression .

Pharmacological Properties

In addition to its anticancer properties, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown potential in other biological activities:

  • Alkaline Phosphatase Inhibition : Some derivatives have demonstrated inhibitory activity against alkaline phosphatase enzymes with IC50 values indicating promising therapeutic potential in metabolic disorders .

常见问题

Q. What synthetic methodologies are recommended for synthesizing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with carbon disulfide (CS₂) under basic conditions to form the 1,3,4-oxadiazole ring. For example, Ahmed et al. (2011) synthesized analogous oxadiazole-benzodioxane hybrids by reacting substituted hydrazides with CS₂ in ethanol under reflux, followed by purification via column chromatography . Optimization of reaction time (12–18 hours) and temperature (80–100°C) is critical for yield improvement. Characterization should include NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions and aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-O-C in benzodioxine at ~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Ahmed et al. (2011) evaluated antihepatotoxic and antimicrobial activities of structurally similar compounds using:
  • In vitro hepatoprotection assays : Measure ALT/AST levels in CCl₄-induced hepatotoxicity models .
  • Antimicrobial testing : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) with ampicillin/fluconazole as controls .
  • Dose-response curves : Use concentrations ranging from 10–100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry enhance reaction design for synthesizing this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with reaction path searching to identify transition states and optimize activation energies. ICReDD’s methodology combines computational screening (e.g., Gibbs free energy calculations for intermediate stability) and machine learning to predict optimal solvents, catalysts, and reaction temperatures . For example, simulations of oxadiazole ring formation can prioritize reagents with lower steric hindrance or higher electrophilicity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Ahmed et al. (2011) observed activity variations in oxadiazole derivatives due to substituent electronic effects. To address discrepancies:
  • Systematic SAR Studies : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate with bioactivity .
  • Meta-analysis : Aggregate data from multiple studies using standardized assays (e.g., MIC values for antimicrobial activity) to identify trends .
  • Crystallographic Analysis : Resolve 3D structure-activity relationships via X-ray diffraction to confirm binding conformations .

Q. How can statistical experimental design improve synthesis optimization?

  • Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to evaluate critical parameters:
FactorLevel 1Level 2
Temperature80°C100°C
Reaction Time12 h18 h
Catalyst Loading5 mol%10 mol%
Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. Polish Journal of Chemical Technology (2007) highlights this approach for minimizing experimental runs while maximizing data robustness .

Q. What advanced separation techniques are recommended for purifying this compound?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution if stereoisomers are present .
  • Membrane Technologies : Employ nanofiltration (MWCO 300–500 Da) to remove low-MW impurities .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) using ternary phase diagrams to enhance crystal purity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological efficacy between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., liver microsome assays) to identify bioavailability issues .
  • Dosage Adjustment : Use allometric scaling from in vitro IC₅₀ to in vivo doses (e.g., mg/kg body weight) while accounting for species-specific metabolic differences .
  • Toxicogenomics : Perform RNA-seq on treated tissues to identify off-target effects that may counteract therapeutic activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。